(5-(Hydroxymethyl)furan-2-yl)boronic acid
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Overview
Description
(5-(Hydroxymethyl)furan-2-yl)boronic acid is an organic compound with the chemical formula C6H7BO4. It is a colorless crystalline solid that is soluble in many organic solvents such as alcohol and ether
Preparation Methods
Synthetic Routes and Reaction Conditions
(5-(Hydroxymethyl)furan-2-yl)boronic acid can be synthesized through several methods. One common approach involves the reaction of furan-2-ylmethanol with boronic acid under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
(5-(Hydroxymethyl)furan-2-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield furan-2-carboxylic acid, while reduction can produce furan-2-ylmethanol .
Scientific Research Applications
(5-(Hydroxymethyl)furan-2-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: This compound is utilized in the study of biological processes and as a reagent in biochemical assays.
Mechanism of Action
The mechanism by which (5-(Hydroxymethyl)furan-2-yl)boronic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by the boronic acid group, which can form reversible covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-ylboronic acid
- (5-Methylfuran-2-yl)boronic acid
- (5-Formylfuran-2-yl)boronic acid
Uniqueness
(5-(Hydroxymethyl)furan-2-yl)boronic acid is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
[5-(hydroxymethyl)furan-2-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO4/c7-3-4-1-2-5(10-4)6(8)9/h1-2,7-9H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQIZKAAYUGHIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)CO)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402563 |
Source
|
Record name | (5-(Hydroxymethyl)furan-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-56-2 |
Source
|
Record name | (5-(Hydroxymethyl)furan-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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